Moderate HDAC Inhibition by a Structurally Related Ethyl Ester Derivative
A compound structurally analogous to the target molecule, bearing the 7-bromoimidazo[1,2-a]pyridine core, has demonstrated quantifiable inhibitory activity against histone deacetylase (HDAC) enzymes. While this data is for a close analog, it establishes the potential of the 7-bromo core to engage this therapeutically relevant enzyme class [1].
| Evidence Dimension | Inhibitory Activity (IC50) against HDAC |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Structurally analogous 7-bromoimidazo[1,2-a]pyridine derivative: IC50 = 2.50 µM |
| Quantified Difference | N/A - Class-level inference for target molecule |
| Conditions | In vitro enzymatic assay against histone deacetylase from Eimeria tenella |
Why This Matters
This demonstrates that the 7-bromoimidazo[1,2-a]pyridine scaffold is a validated starting point for HDAC inhibitor development, with quantifiable potency reported for a close analog.
- [1] BindingDB. BDBM50366730 (CHEMBL1793986). IC50 = 2.50E+3 nM for HDAC (Eimeria tenella). Accessed Apr. 15, 2026. View Source
